2,5-Dichloro-4-ethoxybenzenesulfonyl chloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

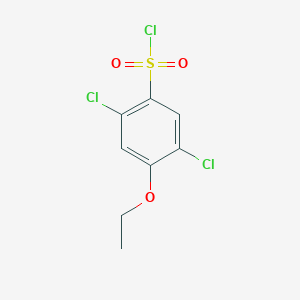

The compound this compound adheres to systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The molecular formula C8H7Cl3O3S reflects the presence of eight carbon atoms, seven hydrogen atoms, three chlorine atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 289.55 to 289.6 grams per mole. The Chemical Abstracts Service registry number 1152505-37-7 provides unique identification for this compound in chemical databases.

The systematic name follows the benzene ring numbering convention, where the sulfonyl chloride group serves as the principal functional group attached to position 1 of the benzene ring. The chlorine substituents occupy positions 2 and 5, while the ethoxy group (-OCH2CH3) is located at position 4. This substitution pattern creates a distinctive electronic environment within the aromatic system, influencing both the physical properties and chemical reactivity of the molecule. Alternative nomenclature includes benzenesulfonyl chloride, 2,5-dichloro-4-ethoxy-, which emphasizes the parent benzenesulfonyl chloride structure with specified substituents.

The molecular formula analysis reveals a highly substituted benzene ring system with significant halogen content comprising three chlorine atoms. The ethoxy substituent introduces an electron-donating alkoxy group that contrasts with the electron-withdrawing effects of the chlorine atoms and sulfonyl chloride functionality. This combination of electronic effects creates a complex electronic distribution pattern throughout the aromatic system.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H7Cl3O3S | |

| Molecular Weight | 289.55-289.6 g/mol | |

| CAS Registry Number | 1152505-37-7 | |

| Monoisotopic Mass | 287.918148 | |

| ChemSpider ID | 26455622 |

Crystallographic Characterization

While specific crystallographic data for this compound is limited in the available literature, insights can be drawn from related benzenesulfonyl chloride compounds and structural analogues. The parent compound benzenesulfonyl chloride exhibits crystalline properties with a melting point of 14.5 degrees Celsius and specific density characteristics. For substituted derivatives, the introduction of multiple chlorine atoms and an ethoxy group significantly alters the crystalline packing arrangements and intermolecular interactions.

The crystallographic analysis of related compounds reveals that sulfonyl chloride groups typically adopt specific orientations relative to the aromatic ring plane. Computational studies of benzenesulfonyl halides indicate that the projection of the sulfur-halogen bond generally maintains a perpendicular orientation to the benzene ring plane in meta- and para-substituted derivatives. This geometric arrangement minimizes steric interactions while optimizing electronic delocalization patterns.

The presence of multiple chlorine substituents in this compound introduces additional complexities in crystalline packing. Chlorine atoms can participate in halogen bonding interactions, influencing the overall crystal structure and stability. The ethoxy group provides additional sites for intermolecular interactions through its oxygen atom and methyl terminus, potentially forming hydrogen bonding networks or van der Waals contacts with neighboring molecules in the crystal lattice.

Structural comparison with the closely related compound 2,5-dichloro-4-methoxybenzenesulfonyl chloride provides additional insights into crystallographic behavior. The methoxy analogue shares similar substitution patterns but differs in the alkoxy chain length, which can influence crystal packing efficiency and intermolecular contact patterns. Both compounds belong to the space group characteristics typical of substituted benzenesulfonyl chlorides.

Conformational Analysis of Sulfonyl Chloride Group

The conformational behavior of the sulfonyl chloride group in this compound represents a critical aspect of its structural characterization. Quantum chemical calculations using semiempirical PM3 methods have revealed important insights into the rotational dynamics of sulfonyl halide groups in substituted benzene derivatives. The internal rotation of the sulfonyl chloride group around the carbon-sulfur bond exhibits distinct energy barriers and preferred conformational states.

Computational analysis of benzenesulfonyl chloride derivatives indicates that the sulfonyl chloride group does not freely rotate around the carbon-sulfur bond, with rotation barriers typically measuring approximately 6.5 kilojoules per mole. This barrier height represents 2.6 times the thermal quantum RT under normal conditions, indicating restricted rotation and the existence of preferred conformational orientations. The relatively low rotation barrier suggests weak conjugation between the sulfur atom and the aromatic ring system, leading to large-amplitude torsional vibrations of the sulfonyl chloride group.

For meta- and para-substituted benzenesulfonyl chlorides, the preferred conformation positions the sulfur-chlorine bond projection perpendicular to the benzene ring plane. However, the presence of ortho-substituents, as seen in the 2,5-dichloro substitution pattern, introduces significant steric interactions that can modify this preferred geometry. The chlorine atom at position 2 creates a sterically congested environment that influences the sulfonyl chloride group orientation and increases rotational barriers.

The conformational analysis reveals that electron diffraction experiments typically observe an averaged asymmetric conformation with torsion angles around 75 degrees due to large-amplitude vibrational motions. This averaging effect reflects the dynamic nature of the sulfonyl chloride group orientation in solution and solid-state environments. The electronic effects of the 2,5-dichloro-4-ethoxy substitution pattern further modulate these conformational preferences through inductive and resonance interactions.

| Conformational Parameter | Typical Value | Effect |

|---|---|---|

| C-S Bond Rotation Barrier | ~6.5 kJ/mol | Restricted rotation |

| Preferred Torsion Angle | ~75° (averaged) | Large-amplitude vibrations |

| S-Cl Bond Orientation | Perpendicular to ring | Minimizes steric interactions |

Electronic Structure Modeling via DFT Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure of this compound and its chemical reactivity patterns. Electronic structure modeling reveals the complex interplay between electron-withdrawing and electron-donating substituents within the aromatic system. The sulfonyl chloride group serves as a strong electron-withdrawing functionality, while the ethoxy substituent provides electron-donating character through resonance and inductive effects.

Computational studies of related arenesulfonyl chlorides demonstrate that electronic effects follow predictable patterns based on substituent characteristics. The Hammett equation analysis for substituted benzenesulfonyl chlorides reveals a rho value of +2.02, indicating significant sensitivity to electronic effects from ring substituents. This positive rho value confirms that electron-withdrawing groups accelerate reactions at the sulfonyl sulfur center, while electron-donating groups provide stabilization.

The electronic structure of this compound reflects the competing influences of multiple substituents. The chlorine atoms at positions 2 and 5 exert strong electron-withdrawing inductive effects, while the ethoxy group at position 4 provides electron-donating resonance stabilization. This electronic distribution pattern influences the reactivity of the sulfonyl chloride group and determines the compound's chemical behavior in various reaction conditions.

Density functional theory calculations reveal specific orbital interactions and charge distribution patterns throughout the molecular framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electronic accessibility and reactivity characteristics. The sulfonyl sulfur atom exhibits significant positive charge character due to the electron-withdrawing nature of the attached oxygen atoms and chlorine substituent, making it susceptible to nucleophilic attack mechanisms.

Computational analysis of related compounds indicates that the chloride-chloride exchange reaction in arenesulfonyl chlorides proceeds via a single transition state according to the SN2 mechanism. The activation parameters and rate constants correlate well with electronic substituent effects, providing predictive capabilities for reactivity patterns. The electronic structure modeling thus provides fundamental insights into both the ground-state properties and reaction mechanisms relevant to this compound.

| Electronic Parameter | Computational Method | Significance |

|---|---|---|

| Hammett Rho Value | +2.02 | Electronic sensitivity |

| Rotation Barrier | PM3/DFT | Conformational dynamics |

| Charge Distribution | DFT | Reactivity prediction |

| Orbital Energies | DFT | Electronic accessibility |

Properties

IUPAC Name |

2,5-dichloro-4-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O3S/c1-2-14-7-3-6(10)8(4-5(7)9)15(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRLZCSAXMOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Chlorinated Ethoxybenzene

The precursor chlorinated ethoxybenzene (e.g., 2,5-dichloro-4-ethoxybenzene) undergoes sulfonation using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)

- Solvents: Often dichloromethane (DCM) or other inert organic solvents such as toluene or chlorobenzene

- Temperature: Typically from -5 °C to room temperature for chlorosulfonic acid sulfonation; 40 to 150 °C for sulfuryl chloride methods

- Reaction time: 1 to 4 hours depending on the scale and conditions

A representative procedure involves gradual addition of chlorosulfonic acid to the aromatic substrate dissolved in DCM at low temperature, followed by warming to room temperature and stirring to complete sulfonation. The reaction mixture is then worked up by quenching into ice water and washing with sodium carbonate and brine to isolate the sulfonic acid intermediate.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the sulfonyl chloride by chlorination, often using reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or direct chlorination with sulfuryl chloride under catalytic conditions.

- Reagents: SOCl2, PCl5, or SO2Cl2

- Solvent: Usually anhydrous solvents like DCM or chloroform

- Temperature: Ambient to reflux conditions (25 °C to 70 °C)

- Reaction time: 1 to 5 hours

This step yields the target 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with high purity, suitable for further synthetic applications.

| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | 2,5-Dichloro-4-ethoxybenzene + Chlorosulfonic acid in DCM | -5 to 25 | 2 hours | ~60-70 | Controlled addition to avoid side reactions |

| Chlorination | Sulfonic acid intermediate + SOCl2 in DCM | 40 to 70 | 2-4 hours | ~70-80 | Anhydrous conditions critical for purity |

| Alternative chlorination | Sulfonic acid + PCl5 | 25 to 50 | 1-3 hours | Comparable yields | Requires careful handling due to corrosiveness |

A patent (WO2011058915A1) describes a process for aromatic sulfonyl chloride production involving a reaction mixture of sulfuryl chloride, N,N-dimethylformamide (DMF), and sulfuric acid, which can be adapted for this compound. The reaction temperature ranges from 0 to 180 °C, preferably 40 to 150 °C, with reaction times from 10 minutes to 5 hours under nitrogen atmosphere to suppress side products such as formyl compounds. Organic solvents like pentane, hexane, toluene, or chlorobenzene may be used to improve reaction control and product isolation.

This method allows efficient industrial-scale synthesis with high purity and yield by optimizing molar ratios and reaction conditions.

- Maintaining the pH and temperature during sulfonation is critical to avoid by-products.

- Use of anhydrous solvents and inert atmosphere (nitrogen) improves yield and purity.

- Gradual addition of chlorosulfonic acid or sulfuryl chloride prevents excessive heat and side reactions.

- Purification often involves washing with aqueous sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate.

| Method | Starting Material | Sulfonation Agent | Chlorination Agent | Solvent | Temperature | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| Chlorosulfonic acid sulfonation + SOCl2 chlorination | 2,5-Dichloro-4-ethoxybenzene | ClSO3H | SOCl2 | DCM | -5 to 70 °C | 60-80% | Straightforward, good control | Requires low temp control |

| Sulfuryl chloride + DMF + H2SO4 method (patent) | Aromatic precursors | SO2Cl2 (in situ) | - | Aromatic/aliphatic solvents | 40-150 °C | High purity, scalable | Industrial scale, complex setup | |

| PCl5 chlorination of sulfonic acid | Sulfonic acid intermediate | Chlorosulfonic acid | PCl5 | DCM or none | 25-50 °C | Comparable | Effective chlorination | PCl5 is corrosive and hazardous |

The preparation of this compound is well-established through sulfonation of chlorinated ethoxybenzene derivatives followed by chlorination of the sulfonic acid intermediate. Methods employing chlorosulfonic acid or sulfuryl chloride under controlled conditions yield high-purity products suitable for further synthetic use. Recent industrial processes optimize reaction parameters for scale-up and purity enhancement. Careful control of temperature, reagent addition, and reaction atmosphere is essential to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the ethoxy group can lead to the formation of the corresponding sulfonyl chloride with a carboxylic acid group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Reduction Reactions: Reducing agents such as LiAlH4 or NaBH4 are used in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Reduction Reactions: Sulfonyl hydride.

Oxidation Reactions: Sulfonyl chloride with a carboxylic acid group.

Scientific Research Applications

Organic Synthesis

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride serves as a critical reagent in organic chemistry for synthesizing various sulfonyl derivatives. Its sulfonyl chloride group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides and sulfonate esters. This property makes it invaluable for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Biological Applications

The compound is utilized in biological research for modifying biomolecules such as proteins and peptides. By introducing sulfonyl groups, researchers can study the effects on biological processes and protein functions. For example, sulfonylation can alter the activity of enzymes or receptors, providing insights into their mechanisms of action .

Case Study: Protein Modification

In a study examining the effects of sulfonylation on enzyme activity, researchers used this compound to modify specific amino acid residues in target proteins. The results demonstrated significant changes in enzymatic activity, highlighting the compound's utility in biochemical assays.

Pharmaceutical Development

This compound is also significant in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce sulfonyl groups enhances the pharmacological properties of drug candidates. For instance, it has been used in synthesizing potential anticancer agents by modifying existing drug structures to improve efficacy and selectivity against cancer cells .

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and dyes. Its reactivity allows for the creation of various chemical products that are essential in manufacturing processes across different sectors .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with analogous sulfonyl chlorides and related aromatic compounds, based on data from catalogs and research studies.

Table 1: Physical and Commercial Properties of Selected Sulfonyl Chlorides and Derivatives

*Calculated based on molecular formula.

Key Comparisons

However, the two chlorine atoms may enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions . 4-Acetylbenzenesulfonyl chloride, with a single acetyl group, exhibits a lower melting point (83–87°C) than halogen-rich analogs, suggesting reduced crystallinity due to less polar substituents .

The dichloro groups in the target compound may raise concerns about bioaccumulation, analogous to chlorinated surfactants .

Research Findings and Limitations

- Synthesis Challenges: The ethoxy and dichloro groups in the target compound likely necessitate multi-step synthesis, increasing complexity compared to mono-substituted sulfonyl chlorides.

- Data Gaps : Melting points, solubility, and spectral data (e.g., NMR, IR) for the target compound are absent in the provided evidence, limiting direct comparison.

- Safety Profile : Sulfonyl chlorides are generally moisture-sensitive and corrosive. The dichloro substituents may exacerbate toxicity, warranting stringent handling protocols.

Biological Activity

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H10Cl2O2S

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its sulfonyl group, which can interact with various enzymes and proteins. This interaction may inhibit enzymatic activity or alter cellular pathways. The compound's structure allows it to potentially bind to nucleic acids and other biomolecules, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Breast Cancer Cell Lines

A study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Increased levels of pro-apoptotic markers were detected after treatment.

Comparative Analysis

When compared to similar compounds with known biological activities, this compound shows unique properties that may enhance its therapeutic potential.

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Ethoxybenzenesulfonyl chloride | Low | Moderate |

| Benzene sulfonamide derivatives | High | Variable |

Q & A

Q. What are the recommended synthetic protocols for 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A general approach involves refluxing a substituted benzene precursor (e.g., 2,5-dichloro-4-ethoxybenzene) with chlorosulfonic acid under controlled conditions. For example, dissolve the precursor in anhydrous dichloromethane, add chlorosulfonic acid dropwise at 0°C, and stir for 6–12 hours. Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate 4:1). Quench with ice-water, extract the product, and purify via column chromatography (yield: ~60–70%). Optimize intermediates by adjusting stoichiometry or using catalytic Lewis acids (e.g., AlCl₃) to enhance regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy and sulfonyl chloride groups). For example, the ethoxy group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~3.5–4.0 ppm (CH₂) in CDCl₃.

- FT-IR : Identify key functional groups (S=O stretch at ~1370–1385 cm⁻¹ and ~1150–1170 cm⁻¹).

- X-ray Crystallography : Resolve ambiguities in molecular geometry, especially if unexpected steric effects arise from chlorine substituents .

Q. What safety protocols are essential when handling sulfonyl chloride derivatives?

- Methodological Answer :

- Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat).

- Avoid water contact to prevent hydrolysis to toxic SO₂ gas.

- Store under inert atmosphere (argon) at 2–8°C. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Optimize molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set. Calculate Fukui indices to identify electrophilic centers (e.g., sulfonyl chloride group).

- Simulate reaction pathways with transition-state modeling (e.g., QST2/QST3 in Gaussian). Compare activation energies for competing pathways (e.g., Cl⁻ vs. ethoxy displacement) to predict regioselectivity .

Q. How should researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

- Methodological Answer :

- Cross-validate using multiple techniques: e.g., if NMR suggests a meta-substitution but IR lacks expected peaks, perform X-ray crystallography.

- Compare with databases like NIST Chemistry WebBook (for IR/Raman) or ChemIDplus (for NMR shifts of analogous compounds). For computational validation, overlay experimental and DFT-predicted spectra .

Q. What solvent systems minimize side reactions in sulfonyl chloride functionalization?

- Methodological Answer :

- Use aprotic solvents (e.g., DCM, THF) to avoid hydrolysis. For polar reactions, DMF or acetonitrile may stabilize transition states.

- Test solvent effects via kinetic studies: monitor reaction rates in different solvents (e.g., via UV-Vis for intermediates). For example, THF may accelerate nucleophilic substitutions compared to toluene due to higher polarity .

Q. How can reaction mechanisms involving this compound be experimentally validated?

- Methodological Answer :

- Use isotopic labeling (e.g., ³⁵S in sulfonyl group) to track bond cleavage via mass spectrometry.

- Perform trapping experiments with stable radicals (e.g., TEMPO) to detect transient intermediates.

- Combine kinetic isotope effects (KIE) with DFT-derived transition states to confirm mechanism (e.g., SN2 vs. SN1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.